molecular formula C21H26O8 B2920778 Laserine oxide CAS No. 82433-10-1

Laserine oxide

Cat. No.: B2920778
CAS No.: 82433-10-1
M. Wt: 406.431
InChI Key: AVJNVKMXZXWBFC-XFFZJAGNSA-N
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Preparation Methods

The preparation of laserine oxide involves several synthetic routes and reaction conditions. One common method includes the dissolution of the compound in dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . This solution can then be used in various experimental setups.

Chemical Reactions Analysis

Laserine oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxygenated derivatives, while reduction reactions could produce simpler hydrocarbon structures .

Properties

IUPAC Name

[1-(7-methoxy-1,3-benzodioxol-5-yl)-1-[(Z)-2-methylbut-2-enoyl]oxypropan-2-yl] 2,3-dimethyloxirane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O8/c1-7-11(2)19(22)28-17(12(3)27-20(23)21(5)13(4)29-21)14-8-15(24-6)18-16(9-14)25-10-26-18/h7-9,12-13,17H,10H2,1-6H3/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJNVKMXZXWBFC-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC(C1=CC2=C(C(=C1)OC)OCO2)C(C)OC(=O)C3(C(O3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)OC(C1=CC2=C(C(=C1)OC)OCO2)C(C)OC(=O)C3(C(O3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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